Cas no 114673-68-6 ((2R)-2-amino-2-(3,4-dimethoxyphenyl)ethan-1-ol)

(2R)-2-amino-2-(3,4-dimethoxyphenyl)ethan-1-ol 化学的及び物理的性質
名前と識別子
-
- (2R)-2-amino-2-(3,4-dimethoxyphenyl)ethan-1-ol
- (R)-2-Amino-2-(3,4-dimethoxyphenyl)ethanol
- JVZVUXBFNRPOAY-QMMMGPOBSA-N
- AX8297228
- (R)-2-amino-2-(3,4-dimethoxy-phenyl)-ethanol
- (2R)-2-amino-2-(3,4-dimethoxyphenyl)ethanol
- SCHEMBL5465903
- AKOS015928665
- EN300-1841076
- 114673-68-6
- CS-0196516
- Y12059
- DB-222725
- BS-51787
- (R)-2-AMINO-2-(3,4-DIMETHOXYPHENYL)ETHAN-1-OL
-
- MDL: MFCD09253691
- インチ: 1S/C10H15NO3/c1-13-9-4-3-7(8(11)6-12)5-10(9)14-2/h3-5,8,12H,6,11H2,1-2H3/t8-/m0/s1
- InChIKey: JVZVUXBFNRPOAY-QMMMGPOBSA-N
- SMILES: O(C)C1=C(C=CC(=C1)[C@H](CO)N)OC
計算された属性
- 精确分子量: 197.10519334g/mol
- 同位素质量: 197.10519334g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 14
- 回転可能化学結合数: 4
- 複雑さ: 165
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: -0.3
- トポロジー分子極性表面積: 64.7
(2R)-2-amino-2-(3,4-dimethoxyphenyl)ethan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1222074-1g |
(R)-2-Amino-2-(3,4-dimethoxyphenyl)ethanol |
114673-68-6 | 95% | 1g |
$1000 | 2024-06-03 | |
Aaron | AR0096WH-100mg |
(2R)-2-AMINO-2-(3,4-DIMETHOXYPHENYL)ETHAN-1-OL |
114673-68-6 | 97% | 100mg |
$23.00 | 2025-02-11 | |
Aaron | AR0096WH-1g |
(2R)-2-AMINO-2-(3,4-DIMETHOXYPHENYL)ETHAN-1-OL |
114673-68-6 | 97% | 1g |
$221.00 | 2025-02-11 | |
Ambeed | A476465-100mg |
(R)-2-Amino-2-(3,4-dimethoxyphenyl)ethanol |
114673-68-6 | 95% | 100mg |
$18.0 | 2025-03-04 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS4816-1g |
(2R)-2-amino-2-(3,4-dimethoxyphenyl)ethan-1-ol |
114673-68-6 | 95% | 1g |
¥1644.0 | 2024-04-25 | |
1PlusChem | 1P0096O5-100mg |
(2R)-2-AMINO-2-(3,4-DIMETHOXYPHENYL)ETHAN-1-OL |
114673-68-6 | ≥97.0% | 100mg |
$328.00 | 2023-12-26 | |
Ambeed | A476465-250mg |
(R)-2-Amino-2-(3,4-dimethoxyphenyl)ethanol |
114673-68-6 | 95% | 250mg |
$40.0 | 2025-03-04 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1267186-100mg |
(R)-2-Amino-2-(3,4-dimethoxyphenyl)ethanol |
114673-68-6 | 97% | 100mg |
¥253.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1267186-1g |
(R)-2-Amino-2-(3,4-dimethoxyphenyl)ethanol |
114673-68-6 | 97% | 1g |
¥1978.00 | 2024-08-09 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-IR491-200mg |
(2R)-2-amino-2-(3,4-dimethoxyphenyl)ethan-1-ol |
114673-68-6 | 95% | 200mg |
2507.0CNY | 2021-07-14 |
(2R)-2-amino-2-(3,4-dimethoxyphenyl)ethan-1-ol 関連文献
-
Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
-
Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
-
Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
-
Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
-
Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
-
John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
-
Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
-
Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
-
Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
(2R)-2-amino-2-(3,4-dimethoxyphenyl)ethan-1-olに関する追加情報
Compound Introduction: (2R)-2-amino-2-(3,4-dimethoxyphenyl)ethan-1-ol (CAS No. 114673-68-6)
(2R)-2-amino-2-(3,4-dimethoxyphenyl)ethan-1-ol, identified by its CAS number 114673-68-6, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This chiral alcohol features a unique structural framework that has garnered attention for its potential applications in drug discovery and medicinal chemistry. The presence of a stereogenic center at the (2R) configuration and the electron-donating 3,4-dimethoxyphenyl substituent contribute to its distinct chemical properties and reactivity, making it a valuable intermediate in the synthesis of complex molecular entities.
The compound belongs to a class of molecules that exhibit structural similarity to natural products and pharmacologically active agents. Its molecular structure, comprising an ethanol backbone with an amino group at the second carbon and a phenyl ring substituted with methoxy groups at the third and fourth positions, suggests versatility in functionalization. This architecture is particularly appealing for medicinal chemists seeking to develop novel therapeutics targeting various biological pathways.
Recent advancements in computational chemistry and molecular modeling have highlighted the importance of chirality in drug design. The (2R) stereochemistry of (2R)-2-amino-2-(3,4-dimethoxyphenyl)ethan-1-ol plays a crucial role in determining its pharmacokinetic behavior and interaction with biological targets. Studies have demonstrated that enantiomeric purity is often critical for the efficacy and safety of pharmaceuticals, underscoring the significance of this compound in synthetic organic chemistry.
In the context of modern drug development, (2R)-2-amino-2-(3,4-dimethoxyphenyl)ethan-1-ol has been explored as a building block for more complex scaffolds. Researchers have leveraged its structural features to design molecules with enhanced binding affinity and selectivity. For instance, derivatives of this compound have been investigated for their potential as kinase inhibitors, given the prevalence of dimethoxyphenyl motifs in known bioactive molecules. The amino group further provides opportunities for further derivatization, allowing chemists to introduce additional functionalities such as carboxylic acids, amides, or ureas.
The synthesis of (2R)-2-amino-2-(3,4-dimethoxyphenyl)ethan-1-ol presents both challenges and opportunities for synthetic chemists. Traditional methods often rely on asymmetric reduction or chiral auxiliary-assisted strategies to achieve the desired stereoselectivity. However, recent methodologies employing transition-metal catalysis have offered more efficient routes to enantiopure compounds. These advances have not only improved yield but also reduced environmental impact by minimizing waste generation.
From a biochemical perspective, the 3,4-dimethoxyphenyl moiety is known to modulate enzyme activity through hydrogen bonding or hydrophobic interactions. This feature has been exploited in the design of molecules targeting enzymes such as cytochrome P450 oxidases or monoamine oxidases. The amino group at the second carbon further enhances its potential as a pharmacophore by enabling salt formation or coordination with metal ions, which can influence drug delivery systems.
Emerging research suggests that (2R)-2-amino-2-(3,4-dimethoxyphenyl)ethan-1-ol may also find applications beyond traditional pharmaceuticals. Its structural motifs are reminiscent of natural products found in plants and microorganisms, which continue to inspire new drug discovery efforts. Additionally, its stability under various conditions makes it suitable for industrial-scale processes where reproducibility and cost-effectiveness are paramount.
The future prospects for this compound are promising, with ongoing studies exploring its role in novel therapeutic modalities. As computational tools become more sophisticated, virtual screening approaches are increasingly used to identify promising candidates for experimental validation. This synergy between computational chemistry and wet laboratory techniques accelerates the discovery pipeline significantly.
In summary,(2R)-2-amino-2-(3,4-dimethoxyphenyl)ethan-1-ol (CAS No. 114673-68-6) represents a versatile and intriguing molecule with broad applications in pharmaceutical research and development. Its unique structural features—particularly the (2R) stereochemistry and 3,4-dimethoxyphenyl substituent—make it a valuable asset for medicinal chemists aiming to design next-generation therapeutics. As synthetic methodologies continue to evolve, this compound is poised to play an even greater role in shaping future advancements in drug discovery.
114673-68-6 ((2R)-2-amino-2-(3,4-dimethoxyphenyl)ethan-1-ol) Related Products
- 2786-08-5(4-Dibenzothiophenecarboxylicacid)
- 1105229-96-6(1-6-(furan-2-yl)pyridazin-3-yl-N-2-(methylsulfanyl)phenylpiperidine-3-carboxamide)
- 117156-31-7(tert-butyl (2S)-2-isocyanato-3-phenylpropanoate)
- 1797204-75-1(2-(4-fluorophenyl)-1-(7-phenyl-1,4-thiazepan-4-yl)ethan-1-one)
- 2138082-58-1(2-cyclopropyl-3-(2-methylbutan-2-yl)oxypropane-1-sulfonyl chloride)
- 630084-52-5(2-(4-chlorophenyl)-N-(3-methoxypropyl)-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-amine)
- 1546168-16-4(2-fluoro-1-(4-fluoro-3-methylphenyl)ethan-1-amine)
- 1448030-16-7(N-(1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl-3,5-dimethyl-1,2-oxazole-4-sulfonamide)
- 1903651-00-2(N-((1-ethylpyrrolidin-2-yl)methyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide)
- 1823580-17-1(1-Methyl-3-(4-methylbenzyl)piperidin-4-amine hydrochloride)
